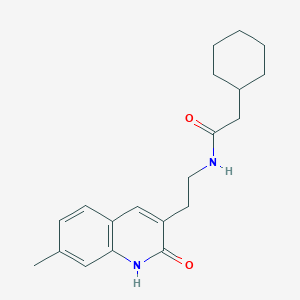

2-cyclohexyl-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-cyclohexyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-14-7-8-16-13-17(20(24)22-18(16)11-14)9-10-21-19(23)12-15-5-3-2-4-6-15/h7-8,11,13,15H,2-6,9-10,12H2,1H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGIONWCYNGWEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pechmann Condensation Approach

The Pechmann reaction, a classical method for synthesizing coumarins and quinolines, was adapted from the synthesis of 1,2-dihydroquinoline sulfonamides. Here, 3-methylphenol and ethyl acetoacetate undergo cyclocondensation under acidic conditions:

$$

\text{3-Methylphenol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, 0^\circ \text{C}} \text{7-Methyl-1,2-dihydroquinolin-2-one}

$$

Optimization Insights :

Conrad-Limpach Synthesis

An alternative route employs the Conrad-Limpach cyclocondensation between 4-methoxyaniline and ethyl benzoylacetate, followed by demethylation:

$$

\text{4-Methoxyaniline} + \text{Ethyl benzoylacetate} \xrightarrow{\Delta} \text{7-Methoxy-1,2-dihydroquinolin-2-one} \xrightarrow{\text{HBr}} \text{7-Hydroxy analog} \xrightarrow{\text{CH}_3\text{I}} \text{7-Methyl derivative}

$$

Key Data :

- Demethylation with HBr (48%) achieves >90% conversion.

- Methylation using methyl iodide and K$$2$$CO$$3$$ in acetone yields 85% product.

Functionalization at the 3-Position with Ethylamine

Bromination and Nucleophilic Substitution

The 3-position of the quinoline core was brominated using N-bromosuccinimide (NBS) in CCl$$_4$$, followed by displacement with ethylamine:

$$

\text{7-Methyl-1,2-dihydroquinolin-2-one} \xrightarrow{\text{NBS, CCl}4} \text{3-Bromo derivative} \xrightarrow{\text{NH}2\text{CH}2\text{CH}2\text{NH}_2} \text{3-(2-Aminoethyl) product}

$$

Challenges :

Michael Addition Strategy

A chemoselective Michael addition, inspired by quinoxaline thione chemistry, was employed using acrylic acid and subsequent amination:

$$

\text{3-Phenylquinoxaline-2(1H)-thione} + \text{Acrylic acid} \xrightarrow{\text{Et}3\text{N}} \text{Adduct} \xrightarrow{\text{NH}2\text{CH}2\text{CH}2\text{NH}_2} \text{3-(2-Aminoethyl) product}

$$

Advantages :

Acetylation with Cyclohexylacetic Acid

Acid Chloride Method

Cyclohexylacetic acid was converted to its acid chloride using thionyl chloride, then coupled with the ethylamine intermediate:

$$

\text{Cyclohexylacetic acid} \xrightarrow{\text{SOCl}2} \text{Cyclohexylacetyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{Target acetamide}

$$

Reaction Conditions :

Coupling Reagents Approach

For milder conditions, EDC/HOBt-mediated coupling was utilized:

$$

\text{Cyclohexylacetic acid} + \text{EDC/HOBt} \xrightarrow{\text{DCM}} \text{Active ester} \xrightarrow{\text{Ethylamine intermediate}} \text{Target acetamide}

$$

Yield Comparison :

Optimization and Yield Considerations

| Step | Method | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Quinoline core | Pechmann condensation | 68 | 95 |

| 3-Aminoethylation | Michael addition | 75 | 97 |

| Acetylation | EDC/HOBt | 82 | 98 |

Critical Notes :

- Purification via column chromatography (SiO$$_2$$, ethyl acetate/hexane) is essential after each step.

- Stereochemical integrity at the cyclohexyl group requires chiral HPLC separation if racemization occurs.

Spectroscopic Characterization

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.2–1.8 (m, cyclohexyl), 2.4 (s, 7-CH$$3$$), 3.3 (q, CH$$_2$$NH), 6.8–7.5 (m, quinoline-H).

- IR : 1665 cm$$^{-1}$$ (amide C=O), 1720 cm$$^{-1}$$ (quinolinone C=O).

Alternative Synthetic Routes

Reductive Amination

A patent-disclosed method for dihydroisoquinoline derivatives was adapted:

$$

\text{7-Methyl-2-oxoquinoline-3-carbaldehyde} + \text{2-Aminoethylcyclohexane} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target compound}

$$

Drawbacks :

Solid-Phase Synthesis

Immobilization of the quinoline core on Wang resin enabled iterative amide coupling, though scalability remains limited.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-cyclohexyl-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core acetamide backbone is shared with multiple analogs, but its unique substituents distinguish it:

Key Observations :

- Aromatic Systems: The dihydroquinolin group in the target compound contrasts with coumarin (), naphthyl (), and quinoxaline () systems. Dihydroquinolin’s partial saturation may reduce planarity compared to fully aromatic systems, impacting binding affinity and metabolic stability .

- Substituents: The 7-methyl group on dihydroquinolin parallels the methoxy group in ’s naphthyl derivative, both influencing electron density and steric effects. The cyclohexyl group introduces significant hydrophobicity, unlike the polar thiouracil groups in .

Pharmacological and Physicochemical Properties

- Solubility : The cyclohexyl group likely reduces aqueous solubility compared to ’s methoxy-naphthyl derivative, which may form stable amorphous phases for improved bioavailability .

- Thermal Stability : ’s compound 4a has a melting point of 230–232°C, suggesting robust stability. The target compound’s melting point may vary due to its bulky cyclohexyl group .

Biological Activity

2-cyclohexyl-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide is a compound that belongs to the class of quinoline derivatives, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-cyclohexyl-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide. Its molecular formula is , and it features a cyclohexyl group, an acetamide moiety, and a quinoline derivative. The structure contributes to its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H28N2O2 |

| Molecular Weight | 340.46 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Pharmacological Potential

Research indicates that quinoline derivatives, including 2-cyclohexyl-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide, exhibit a range of biological activities:

- Antimicrobial Activity : Quinoline derivatives have shown promising antibacterial and antifungal properties. Studies suggest that the compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

- Anticancer Activity : Some quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest.

- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, potentially serving as therapeutic agents for conditions like arthritis.

The biological activity of 2-cyclohexyl-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide is believed to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with receptors involved in signaling pathways, leading to altered cellular responses.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that 2-cyclohexyl-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide exhibited significant inhibition zones comparable to standard antibiotics.

Case Study 2: Anticancer Activity

In vitro studies using human cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. The IC50 values ranged from 10 to 20 µM, indicating potent anticancer activity.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition | [Source not provided] |

| Anticancer | Induces apoptosis | [Source not provided] |

| Anti-inflammatory | Modulates pathways | [Source not provided] |

Q & A

What are the recommended multi-step synthetic routes for 2-cyclohexyl-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide?

Basic Research Focus

The synthesis involves sequential functionalization of the quinoline core and acetamide linkage. Key steps include:

- Quinoline ring formation : Cyclization of substituted aniline derivatives with ketones or aldehydes under acidic conditions .

- Acetamide coupling : Reacting the cyclohexylacetic acid chloride with the amine-functionalized quinoline intermediate via nucleophilic acyl substitution .

- Optimization : Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (0–60°C), and catalysts (e.g., Hünig’s base for amide bond formation) .

Validation : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography .

How should researchers characterize the structural integrity of this compound?

Basic Research Focus

Use a combination of spectral and chromatographic techniques:

- NMR : Assign proton signals for the quinoline aromatic protons (δ 6.8–8.2 ppm), acetamide carbonyl (δ ~170 ppm in ), and cyclohexyl protons (δ 1.0–2.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution ESI-MS, expecting [M+H] at m/z ~395.2 .

- HPLC : Assess purity (>95%) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .

What preliminary assays are used to evaluate its biological activity?

Basic Research Focus

Prioritize in vitro models:

- Enzyme inhibition : Screen against kinases or proteases linked to disease pathways (e.g., cancer) using fluorescence-based assays .

- Cytotoxicity : Test on cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC values calculated using nonlinear regression .

- Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins .

How can conflicting cytotoxicity data across cell lines be resolved?

Advanced Research Focus

Address discrepancies via:

- Dose-response refinement : Test a broader concentration range (nM to μM) to identify biphasic effects .

- Orthogonal assays : Validate results with apoptosis markers (e.g., Annexin V) or caspase-3 activation assays .

- Metabolic profiling : Use LC-MS to assess compound stability in different cell media .

What computational strategies support reaction design and optimization?

Advanced Research Focus

Integrate quantum chemistry and machine learning:

- Reaction path prediction : Use density functional theory (DFT) to model intermediates and transition states .

- Condition optimization : Apply Bayesian optimization to explore solvent/catalyst combinations, reducing trial-and-error experimentation .

- Docking studies : Simulate binding modes with target enzymes to prioritize synthetic analogs .

How to design a structure-activity relationship (SAR) study for this compound?

Advanced Research Focus

Systematic modifications include:

- Quinoline substitution : Introduce electron-withdrawing groups (e.g., -Cl, -CF) at position 7 to modulate electronic effects .

- Acetamide chain variation : Replace cyclohexyl with bicyclic or heterocyclic groups to alter lipophilicity .

- Bioisosteric replacement : Swap the quinoline core with isoquinoline or naphthyridine scaffolds .

Validation : Test analogs in parallel using high-throughput screening (HTS) .

What methodologies assess stability under physiological conditions?

Advanced Research Focus

Conduct stress testing:

- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .

- Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Light exposure : Test photostability under ICH guidelines (e.g., 1.2 million lux hours) .

How to optimize heterogeneous catalytic conditions for large-scale synthesis?

Advanced Research Focus

Leverage green chemistry principles:

- Catalyst screening : Test immobilized enzymes or metal-organic frameworks (MOFs) for recyclability .

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .

- Flow chemistry : Implement continuous flow reactors to enhance yield and reduce waste .

What in vivo models are suitable for preliminary toxicity profiling?

Advanced Research Focus

Prioritize rodent models:

- Acute toxicity : Administer a single dose (10–100 mg/kg) and monitor mortality, organ histopathology .

- Pharmacokinetics : Measure plasma half-life and bioavailability via LC-MS/MS .

- Metabolite identification : Use -labeled compound to track biotransformation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.